N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide
Description
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a furan-2-yl propan-2-yl group attached to the nitrogen atom and a 3-methylphenoxy substituent on the acetamide backbone. The furan ring introduces aromatic and electron-rich properties, while the 3-methylphenoxy group contributes hydrophobic and steric effects.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-5-3-6-14(9-12)20-11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIYHPIUSLPAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the m-Tolyloxyacetamide Moiety: The final step involves the coupling of the furan-propan-2-yl intermediate with m-tolyloxyacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can yield dihydrofuran or tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide is dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The furan ring and acetamide moiety are likely involved in binding interactions with these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and applications.
Structural Analogues with Phenoxy Substituents
Key Observations :
- The 3-methylphenoxy group is shared with NAPMA (), which exhibits osteoclast-inhibiting properties via downregulation of NFATc1 and cathepsin K . This suggests that the target compound may similarly interact with bone metabolism pathways.
- Substituted phenoxy acetamides in demonstrate broad anti-inflammatory and analgesic activities, indicating that the phenoxy moiety enhances binding to inflammatory targets (e.g., cyclooxygenases) .
Heterocyclic Substituents: Furan and Related Groups
Key Observations :
- Furan rings (as in the target compound) and tetrahydrofuran-3-yl-oxy groups () are electron-rich and may enhance solubility or receptor binding in hydrophobic pockets .
- Suvecaltamide () incorporates a trifluoroethoxy-pyridinyl group, enabling voltage-gated calcium channel modulation, which highlights the role of heterocycles in CNS-targeting drugs .
Acetamide Derivatives in Pesticides ()
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection. For example, coupling 3-methylphenoxyacetic acid derivatives with furan-containing amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C improves yield . Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) can accelerate reaction kinetics while minimizing side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d or CDCl) confirm the presence of furan protons (δ 6.2–7.4 ppm), acetamide carbonyl (δ ~170 ppm), and phenoxy substituents .
- IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-O (~1250 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 342.1478) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL) . For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (final DMSO ≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). Standardize protocols using:
- Positive controls : Compare with structurally similar bioactive acetamides (e.g., compound) .
- Dose-response curves : Validate EC/IC values across ≥3 independent replicates .
- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism-specific effects .
Q. What computational strategies are effective for predicting binding affinities of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Focus on furan and phenoxy moieties as key pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogenated phenoxy groups (e.g., 3-Cl, 4-F) or modified furan rings (e.g., thiophene replacement) .
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
- ADME profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal t), and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
